molecular formula C19H26O2 B099763 5alpha-Androst-8(14)-ene-3,17-dione CAS No. 17305-45-2

5alpha-Androst-8(14)-ene-3,17-dione

Cat. No.: B099763
CAS No.: 17305-45-2
M. Wt: 286.4 g/mol
InChI Key: UPPWIMHSTQMTHM-DMBMUNPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androst-8(14)-ene-3,17-dione is a complex organic compound with a unique structure It is a derivative of cyclopenta[a]phenanthrene and is characterized by its multiple ring system and specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androst-8(14)-ene-3,17-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by selective functionalization to introduce the desired substituents. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. Catalysts and advanced purification techniques, such as chromatography and crystallization, are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5alpha-Androst-8(14)-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions, such as hydrogenation, can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, onto the aromatic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

5alpha-Androst-8(14)-ene-3,17-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5alpha-Androst-8(14)-ene-3,17-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene: The parent compound, which lacks the specific substituents and stereochemistry of 5alpha-Androst-8(14)-ene-3,17-dione.

    Steroids: Compounds with similar ring systems but different functional groups and biological activities.

    Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings, often studied for their chemical reactivity and environmental impact.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(5S,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,16H,3-11H2,1-2H3/t12-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPWIMHSTQMTHM-DMBMUNPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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